(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
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Overview
Description
The compound (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule featuring a cyclopentafuran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Cyclopentafuran Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentafuran ring system.
Introduction of the Benzoate Group: This step often involves esterification, where the benzoic acid reacts with an alcohol group on the cyclopentafuran core.
Addition of the (tert-Butyldimethylsilyl)oxy Group: This is typically done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole to protect the hydroxyl group.
Formation of the Oct-1-en-1-yl Side Chain: This can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOMe in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s structural features may enable it to interact with biological macromolecules, making it a candidate for drug development. Its potential bioactivity could be explored in enzyme inhibition or receptor binding studies.
Medicine
Due to its complex structure, the compound could be investigated for therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound in drug discovery.
Industry
In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,5R,6aS)-4-((tert-Butyldimethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- (3aR,4R,5R,6aS)-4-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate
Uniqueness
The unique combination of functional groups in (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate provides distinct reactivity patterns and potential bioactivity. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity due to the specific arrangement of its functional groups.
Properties
Molecular Formula |
C28H42O5Si |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C28H42O5Si/c1-7-8-10-15-21(33-34(5,6)28(2,3)4)16-17-22-23-18-26(29)31-25(23)19-24(22)32-27(30)20-13-11-9-12-14-20/h9,11-14,16-17,21-25H,7-8,10,15,18-19H2,1-6H3/b17-16+/t21-,22+,23+,24+,25-/m0/s1 |
InChI Key |
HCFDVFAZKOSMJZ-FRVOEXHGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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